![molecular formula C17H14FN3O3 B1412723 4-Fluoro-3-[(6-methyl-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-benzoic acid methyl ester CAS No. 2088942-84-9](/img/structure/B1412723.png)
4-Fluoro-3-[(6-methyl-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-benzoic acid methyl ester
Overview
Description
“4-Fluoro-3-[(6-methyl-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-benzoic acid methyl ester” is a complex organic compound. It contains an imidazo[1,2-a]pyridine moiety, which is a fused bicyclic heterocycle recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation has also been developed .Scientific Research Applications
Synthesis Techniques and Chemical Stability
- Studies have explored the synthesis of heterocyclic azo dyes and their pH stability, highlighting the chemical properties that influence the stability and reactivity of similar compounds. These insights are crucial for applications in dye chemistry and material science, where the stability of heterocyclic compounds under various conditions is a key consideration (Wang et al., 2018).
Structural Analysis and Physicochemical Properties
- Research on triorganostannyl esters of pyridinylimino substituted aminobenzoic acids provides a foundation for understanding the structural and physicochemical properties of complex heterocyclic compounds. These findings are relevant for the development of materials with specific optical or electronic properties, as well as for pharmacological applications where such structures are often found (Tzimopoulos et al., 2010).
Pharmacological Applications
- The synthesis of carbon-11-labeled CK1 inhibitors for PET radiotracers illustrates the application of complex heterocyclic compounds in the development of diagnostic tools for diseases such as Alzheimer's. This research highlights the potential of such compounds in the synthesis of radiotracers for imaging and diagnostic purposes in neurodegenerative diseases (Gao et al., 2018).
Material Science and Dye Chemistry
- The development of fluorinated heterocyclic compounds for pharmacological screening is indicative of the broad applicability of such compounds beyond pharmacology, into areas like material science where fluorinated compounds are valued for their unique properties (Binoy et al., 2021).
Novel Synthetic Routes and Chemical Reactivity
- Research on regioselective fluorination of imidazo[1,2-a]pyridines demonstrates innovative synthetic routes that enhance the reactivity of heterocyclic compounds, paving the way for the development of novel materials and pharmaceuticals (Liu et al., 2015).
Mechanism of Action
Target of Action
The compound “4-Fluoro-3-[(6-methyl-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-benzoic acid methyl ester” contains an imidazo[1,2-a]pyridine moiety . Compounds with this moiety are known to have a broad range of biological activities . The exact target would depend on the specific substituents and overall structure of the compound.
Mode of Action
The mode of action would depend on the specific biological target of the compound. Generally, compounds with an imidazo[1,2-a]pyridine moiety can interact with their targets through various types of bonding interactions, including hydrogen bonding, pi-pi stacking, and van der Waals forces .
Biochemical Pathways
The affected biochemical pathways would depend on the specific biological target of the compound. Imidazo[1,2-a]pyridine derivatives have been reported to be involved in a variety of biochemical pathways due to their wide range of biological activities .
Pharmacokinetics
The ADME properties of the compound would depend on its specific structure. Generally, the presence of the ester group could potentially enhance the compound’s lipophilicity, which might improve its ability to cross biological membranes and thus affect its absorption and distribution .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific biological target and mode of action. Given the wide range of biological activities reported for imidazo[1,2-a]pyridine derivatives, the effects could potentially include modulation of enzyme activity, alteration of signal transduction pathways, or changes in gene expression .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action, efficacy, and stability. For example, the stability of the ester group could be affected by the pH of the environment .
properties
IUPAC Name |
methyl 4-fluoro-3-[(6-methylimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O3/c1-10-3-6-15-19-8-14(21(15)9-10)16(22)20-13-7-11(17(23)24-2)4-5-12(13)18/h3-9H,1-2H3,(H,20,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOJCWBJEOJHTEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC=C2C(=O)NC3=C(C=CC(=C3)C(=O)OC)F)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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